N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester
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Overview
Description
N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester is a synthetic compound that combines the structural elements of phenylalanine and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester typically involves the esterification of N-acetyl-D-phenylalanine with methanol using Mukaiyama’s reagent . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of proteolytic enzymes derived from microbial sources to selectively convert racemic mixtures of phenylalanine esters into their desired optical isomers . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert carbonyl groups to alcohols.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis.
Biology: It is used in studies involving protein interactions and enzyme activity.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester is unique due to its combined structural elements of phenylalanine and tryptophan, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
76327-09-8 |
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Molecular Formula |
C23H25N3O4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C23H25N3O4/c1-15(27)25-20(12-16-8-4-3-5-9-16)22(28)26-21(23(29)30-2)13-17-14-24-19-11-7-6-10-18(17)19/h3-11,14,20-21,24H,12-13H2,1-2H3,(H,25,27)(H,26,28)/t20-,21-/m1/s1 |
InChI Key |
NIXPIONKGWROJJ-NHCUHLMSSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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